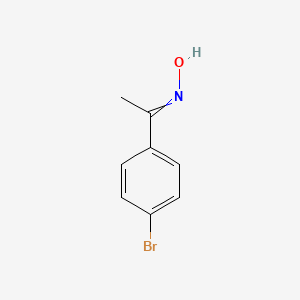

1-(4-Bromophenyl)ethanone oxime

Description

Contextualization of Aromatic Oximes as Versatile Intermediates

Aromatic oximes, characterized by the C=N-OH functional group attached to an aromatic ring, are a cornerstone of modern organic chemistry. numberanalytics.com First synthesized in the 19th century, these compounds have proven to be highly versatile intermediates, finding application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their utility stems from the rich reactivity of the oxime group, which can be readily transformed into other functional groups such as amines, nitriles, and amides. numberanalytics.comvedantu.com

The presence of the hydroxylamine (B1172632) group imparts unique chemical properties to oximes, allowing them to participate in a wide array of reactions. numberanalytics.com One of the most notable reactions of oximes is the Beckmann rearrangement, an acid-catalyzed transformation that converts ketoximes into substituted amides and aldoximes into primary amides. masterorganicchemistry.comwikipedia.org This reaction is of significant industrial importance, for instance, in the production of caprolactam, the monomer for Nylon 6. wikipedia.org

Furthermore, oxime radicals, generated through oxidation, can undergo intramolecular cyclization reactions to form five-membered rings like isoxazolines and nitrones. nih.gov They can also participate in intermolecular C-O coupling reactions. nih.gov The ability of oximes to be hydrolyzed back to their parent aldehydes or ketones provides a useful method for the protection and deprotection of carbonyl groups in multi-step syntheses. vedantu.com

Significance of Bromine Functionality in Aromatic Scaffolds for Chemical Transformations

The incorporation of a bromine atom onto an aromatic ring, as seen in 1-(4-bromophenyl)ethanone oxime, significantly enhances the synthetic utility of the molecule. Bromoarenes are crucial intermediates in organic synthesis due to their ability to undergo a wide range of transformations, particularly cross-coupling reactions. scirp.org The bromine atom serves as a versatile handle, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high precision and control. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools for the construction of complex organic molecules, and bromoarenes are excellent substrates for these transformations. scirp.orgresearchgate.net This reactivity allows for the elaboration of the aromatic core of this compound, enabling the synthesis of a diverse array of more complex derivatives.

Beyond cross-coupling, the bromine atom can be involved in other important transformations. It can be replaced through nucleophilic aromatic substitution reactions or converted into an organometallic reagent, such as a Grignard or organolithium reagent, which can then react with various electrophiles. The presence of bromine also influences the electronic properties of the aromatic ring, which can affect the reactivity of other functional groups present in the molecule.

Overview of Research Trends and Challenges in this compound Chemistry

Current research involving this compound and related halogenated aromatic oximes is focused on expanding their synthetic applications and developing more efficient and sustainable reaction methodologies. A significant area of investigation is the use of this compound in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. clockss.org For instance, the oxime functionality can be a precursor to various nitrogen-containing heterocycles.

Another research trend involves the development of new catalytic systems for transformations involving this compound. This includes the use of visible-light-driven photocatalysis to generate oxime radicals for C-H functionalization and other coupling reactions. nih.gov There is also continued interest in exploring the Beckmann rearrangement of this compound under milder and more environmentally friendly conditions. organic-chemistry.org

Challenges in the field include achieving high regioselectivity and stereoselectivity in reactions involving the oxime group, particularly in the synthesis of complex molecules with multiple stereocenters. The development of methods to selectively functionalize either the oxime or the bromo-substituted aromatic ring is also an ongoing area of research. Overcoming these challenges will further unlock the synthetic potential of this compound and other halogenated aromatic oximes.

The synthesis of this compound itself is a well-established process. A common method involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) in a solvent such as ethanol (B145695). orgsyn.org

Table 1: Synthesis of this compound orgsyn.org

| Reactants | Reagents | Solvent | Conditions | Product |

| 1-(4-bromophenyl)ethanone | Hydroxylamine hydrochloride, Pyridine | Ethanol | Reflux | This compound |

This straightforward synthesis, coupled with the compound's rich reactivity, underscores its importance as a versatile building block in modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-bromophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJKRPKYUKWTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 1 4 Bromophenyl Ethanone Oxime

Classical and Contemporary Approaches to Oxime Formation

The formation of oximes from carbonyl compounds is a fundamental transformation in organic chemistry. nih.gov These compounds serve as versatile intermediates for synthesizing a range of nitrogen-containing molecules like amides (via Beckmann rearrangement), nitriles, amines, and various heterocycles. nih.govijprajournal.com

Condensation Reactions with Hydroxylamine (B1172632) and its Salts

The most traditional and widely employed method for preparing 1-(4-bromophenyl)ethanone oxime is the direct condensation of 1-(4-bromophenyl)ethanone with hydroxylamine or its salts, most commonly hydroxylamine hydrochloride. ijprajournal.comorgsyn.org

This reaction is typically conducted in a protic solvent, such as ethanol (B145695), and often requires a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine nucleophile. orgsyn.orgmdpi.com Pyridine (B92270) is a commonly used base for this purpose, although its toxicity and the potential for effluent pollution are notable drawbacks. ijprajournal.commdpi.com

A well-documented procedure involves reacting 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in denatured ethanol. orgsyn.org The addition of a base like pyridine facilitates the reaction, which is often heated to achieve a reasonable reaction rate and yield. orgsyn.org The general scheme for this classical condensation is as follows:

Scheme 1: Classical Synthesis of this compound

This reaction shows the condensation of the ketone with hydroxylamine hydrochloride, typically in a solvent like ethanol and with a base such as pyridine.

A specific example from a checked Organic Syntheses procedure details the reaction of 1-(4-bromophenyl)ethanone with 2.1 equivalents of hydroxylamine hydrochloride and 2.2 equivalents of pyridine in ethanol at reflux temperature (85 °C oil bath). orgsyn.org After the reaction is complete, the product is typically isolated by cooling the mixture and inducing precipitation, often by adding water, followed by filtration and washing. orgsyn.org

| Reactant | Molar Equiv. | Solvent | Base | Temperature | Time | Yield | Reference |

| 1-(4-Bromophenyl)ethanone | 1 | Ethanol | Pyridine | 85 °C | 3-4 h | 92-94% | orgsyn.org |

| Various Carbonyls | 1 | Ethanol | Pyridine (toxic) | Reflux | Long | Low-Good | ijprajournal.commdpi.com |

| Aldehydes/Ketones | 1 | Acetonitrile | Oxalic Acid | Reflux | 55-90 min | 90-95% | ijprajournal.com |

Catalytic and Green Chemistry Innovations in Oxime Synthesis

In response to the growing need for sustainable chemical processes, significant research has focused on developing greener alternatives to classical oximation methods. nih.gov These innovations aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. ijprajournal.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. mdpi.comresearchgate.net For oxime synthesis, various solid catalysts have been explored to replace soluble, and often toxic, bases like pyridine.

The use of metal oxides as catalysts has gained traction. For instance, bismuth(III) oxide (Bi₂O₃) has been shown to be an effective catalyst for the oximation of a wide range of aldehydes and ketones under solvent-free conditions. nih.gov Other metal-based catalysts, such as those involving palladium, platinum, and iridium, are also used, although often for the subsequent hydrogenation of the oxime to an amine or hydroxylamine. mdpi.comresearchgate.netincatt.nl The development of gold nanoclusters as heterogeneous photocatalysts represents a cutting-edge approach, capable of activating O-acyl oximes for further transformations under visible light. acs.org

Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Solvent-free, or solid-state, reactions have been successfully applied to oxime synthesis. A notable technique is "grindstone chemistry," where the solid reactants (a carbonyl compound and hydroxylamine hydrochloride) are simply ground together, sometimes with a solid catalyst like Bi₂O₃ or Sb₂O₃, to afford the oxime in high yield at room temperature. nih.govresearchgate.net This method is rapid, minimizes waste, and avoids the challenges associated with solvent purification and disposal. nih.gov Zinc oxide (ZnO) has also been used as a catalyst in solventless reactions at elevated temperatures. nih.govorganic-chemistry.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.orgnih.gov Microwave-assisted synthesis of oximes offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions. mdpi.comnih.gov Protocols have been developed for the rapid, microwave-assisted synthesis of oximes from carbonyl compounds and hydroxylamine hydrochloride, both in the presence of a solvent or under solvent-free conditions, sometimes using a solid support like silica (B1680970) gel. nih.govnih.gov These methods are chemoselective and can be completed in minutes compared to the hours required for traditional refluxing methods. mdpi.comnih.gov

| Method | Catalyst/Support | Conditions | Time | Yield | Advantages | Reference |

| Grinding | Bi₂O₃ | Solvent-free, RT | 5.5-20 min | Excellent | Environmentally safe, rapid | nih.gov |

| Grinding | Sb₂O₃ | Solvent-free, RT | - | Excellent | Environmentally benign, high yield | researchgate.net |

| Heating | ZnO | Solvent-free | 5-15 min | 80-98% | Efficient, solventless | nih.govorganic-chemistry.org |

| Microwave | None | Acetone (B3395972) | 3-5 min | 58-94% | Rapid, good to excellent yields | nih.gov |

| Microwave | Silica gel | Solvent-free | 7-10 min | 42-78% | Rapid, solvent-free | nih.govnih.gov |

Regioselective and Stereoselective Synthesis of Geometric Isomers (E/Z)

Ketoximes, including this compound, can exist as two geometric isomers, designated as (E) and (Z). researchgate.netguidechem.com The orientation of the hydroxyl group relative to the substituents on the carbon atom determines the isomer. The control of this stereochemistry is critical, as the biological activity and subsequent reactivity (e.g., in the Beckmann rearrangement) of the isomers can differ significantly. acs.org

Chemical synthesis of ketoximes often results in a mixture of (E) and (Z) isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as the solvent, temperature, and the presence of catalysts or acids. incatt.nlresearchgate.net For this compound and its derivatives, mixtures of isomers are commonly observed, with one isomer often predominating. rsc.org

Methodologies for Isomer Control

Achieving stereocontrol in oxime synthesis is a significant challenge. Several strategies have been developed to selectively synthesize or isolate a desired geometric isomer.

One common approach involves the isomerization of a mixture of (E) and (Z) isomers to favor the thermodynamically more stable isomer. This can often be achieved by treating a solution of the isomer mixture with a protic or Lewis acid under anhydrous conditions. google.com For example, bubbling anhydrous hydrogen chloride gas through an ether solution of an (E)/(Z) oxime mixture can precipitate the hydrochloride salt of the (E) isomer, which upon neutralization yields the pure (E)-oxime. google.com

The choice of reaction conditions during the initial synthesis can also influence the isomer ratio. It has been noted that factors like pH and the specific catalyst can direct the stereochemical outcome. researchgate.net For instance, the use of CuSO₄ and K₂CO₃ has been reported to provide highly stereoselective conversion of aldehydes and ketones to their corresponding oximes. researchgate.net Furthermore, in certain catalytic systems, the E/Z equilibration of the oxime substrate upon protonation is a key factor, and tuning the solvent and acid can significantly impact the final isomer ratio. incatt.nl For some complex molecules, a simple workup process can be designed to selectively remove the undesired isomer without requiring extensive purification like crystallization. acs.org

| Method | Reagent/Catalyst | Conditions | Outcome | Reference |

| Isomerization | Anhydrous HCl | Anhydrous ether | Precipitates (E)-isomer salt | google.com |

| Catalysis | CuSO₄, K₂CO₃ | Mild | High stereoselectivity | researchgate.net |

| pH Control | Aqueous NaOH | RT | High diastereomeric purity for (E)-aldoxime | researchgate.net |

| Workup | - | Simple workup | Removal of (Z)-isomer | acs.org |

Advanced Separation Techniques for Isomeric Purity

The formation of this compound from 4-bromoacetophenone and hydroxylamine can result in a mixture of (E) and (Z) isomers. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring defines these isomers. Achieving high isomeric purity is often essential for specific downstream applications, necessitating advanced separation techniques.

While detailed, specific advanced separation techniques for the isomers of this compound are not extensively documented in the provided search results, general principles for separating oxime isomers can be applied. Techniques such as preparative thin-layer chromatography (TLC) and column chromatography are standard methods for separating geometric isomers. For instance, the E and Z isomers of 1-indanone (B140024) oxime can be isolated using preparative TLC with a solvent system of hexanes/ethyl acetate (B1210297). orgsyn.org

In a patented process for the stereoselective synthesis of the E isomer of other aryl alkyl oximes, isomerization of a mixture of E/Z isomers was achieved to yield over 98% of the E isomer. google.com This suggests that chemical methods for isomerization, followed by purification, can be a viable strategy. For this compound, similar chromatographic methods or selective crystallization could potentially be employed to isolate the desired isomer. The (1Z)-1-(4-bromophenyl)ethanone oxime is commercially available, indicating that methods for its isolation and characterization are established. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Data of this compound Isomers

| Property | (E)-1-(4-Bromophenyl)ethanone oxime | (Z)-1-(4-Bromophenyl)ethanone oxime |

|---|---|---|

| CAS Number | 5798-71-0 nih.gov | 73744-33-9 sigmaaldrich.com |

| Molecular Formula | C₈H₈BrNO nih.gov | C₈H₈BrNO sigmaaldrich.com |

| Molecular Weight | 214.06 g/mol nih.gov | Not specified |

| Canonical SMILES | CC(=NO)C1=CC=C(C=C1)Br guidechem.com | Not specified |

| Isomeric SMILES | C/C(=N\O)/C1=CC=C(C=C1)Br lookchem.com | Not specified |

Note: Data for the (Z)-isomer is less available in the provided results.

Precursor Chemistry: Synthesis and Functionalization of 4-Bromoacetophenone

The primary precursor for this compound is 4-bromoacetophenone. lookchem.comorgsyn.org The synthesis of this precursor is a fundamental step and can be achieved through various methods.

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of bromobenzene. This reaction typically uses acetyl chloride and a Lewis acid catalyst such as aluminum trichloride, often in a solvent like chloroform (B151607). reddit.com However, this method can sometimes lead to the formation of tar-like byproducts, complicating purification. reddit.com

Alternative and more efficient synthetic routes are also employed. One such method involves the use of copper bromide in a mixture of chloroform and ethyl acetate. youtube.com Another approach utilizes bromine in acetic acid at elevated temperatures. youtube.com Palladium-catalyzed cross-coupling reactions represent a more modern and versatile method for synthesizing substituted acetophenones, including 4-bromoacetophenone. orgsyn.org

Once synthesized, 4-bromoacetophenone can be functionalized in various ways. A key transformation is its reaction with hydroxylamine hydrochloride in the presence of a base like pyridine to form this compound. orgsyn.org This reaction is typically carried out in a solvent such as ethanol. orgsyn.org

The 4-bromoacetophenone molecule can also undergo other reactions. For example, it can be used in the Claisen-Schmidt condensation with benzaldehyde (B42025) to produce 4'-bromochalcone, a reaction that can be performed conventionally or assisted by microwave irradiation for faster reaction times. uns.ac.id Furthermore, bromination of 4-bromoacetophenone at the alpha-carbon leads to the formation of 2-bromo-1-(4-bromophenyl)ethanone, a versatile intermediate for further synthesis. researchgate.net

Table 2: Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-bromophenyl)ethanone, Hydroxylamine hydrochloride | Pyridine | Denatured ethanol | Stirred at room temperature, then heated | Not specified | orgsyn.org |

| 1-bromo-4-ethenyl-benzene | Sodium tetrahydroborate, tert.-butylnitrite, iron(II) phthalocyanine, hydrogen | Ethanol | 20 °C, 3h, 7500.75 Torr | 82.0% | lookchem.com |

Advanced Reaction Pathways and Mechanistic Investigations of 1 4 Bromophenyl Ethanone Oxime

Rearrangement Reactions of the Oxime Functionality

The oxime functional group of 1-(4-bromophenyl)ethanone oxime is a versatile platform for various molecular rearrangements, leading to the synthesis of important nitrogen-containing compounds such as amides and amino ketones. These transformations, primarily the Beckmann and Neber rearrangements, are characterized by intricate mechanistic pathways involving the migration of substituents to an electron-deficient nitrogen atom.

The Beckmann Rearrangement: Scope, Limitations, and Catalytic Systems

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, converting ketoximes into N-substituted amides. wikipedia.orgchemistwizards.comjocpr.com This reaction, named after Ernst Otto Beckmann, involves an acid-catalyzed rearrangement of an oxime to its corresponding amide. jocpr.comnumberanalytics.com For this compound, this rearrangement offers a direct route to N-(4-bromophenyl)acetamide. The scope of the Beckmann rearrangement is broad, but its success and product distribution are highly dependent on the reaction conditions and the catalytic system employed. wikipedia.orgmasterorganicchemistry.com

A significant limitation can be the competing Beckmann fragmentation reaction, although careful selection of the promoter and solvent can often favor the desired rearrangement. wikipedia.org Furthermore, under certain catalytic conditions, such as with a specific perimidine-2-thione supported Hg(II) complex, substrates like p-bromoacetophenone oxime may yield only the hydrolysis product, 4-bromoacetophenone, instead of the expected amide. nih.gov

The catalysts used to promote this rearrangement are diverse, ranging from classic strong acids to milder modern systems. wikipedia.orgjocpr.com The archetypal "Beckmann solution" consists of acetic acid, hydrochloric acid, and acetic anhydride (B1165640). wikipedia.org Other commonly used strong acids include sulfuric acid, polyphosphoric acid, and phosphorus pentachloride. wikipedia.orgnumberanalytics.com More contemporary and milder catalytic systems have been developed to improve yields and selectivities, utilizing reagents like cyanuric chloride, thionyl chloride, and various metal catalysts. wikipedia.orgorganic-chemistry.org

A defining feature of the Beckmann rearrangement is its high degree of stereospecificity, which dictates its regioselectivity. pw.livestackexchange.com The rearrangement proceeds via the migration of the group that is in the anti-periplanar position relative to the hydroxyl leaving group on the oxime nitrogen. organic-chemistry.orgstackexchange.com This geometric requirement is generally more critical in determining the product than the intrinsic migratory aptitude of the substituents. chemistwizards.comstackexchange.com

In the case of this compound, two geometric isomers, (E) and (Z), are possible. The migrating group—either the 4-bromophenyl group or the methyl group—will be the one positioned anti to the hydroxyl group.

Migration of the 4-bromophenyl group: If the (E)-isomer of the oxime rearranges, the 4-bromophenyl group migrates, leading to the formation of N-acetyl-4-bromoaniline after hydrolysis of the intermediate nitrilium ion.

Migration of the methyl group: If the (Z)-isomer rearranges, the methyl group migrates, yielding N-(4-bromophenyl)acetamide.

While migratory aptitude (typically aryl > alkyl) plays a role, it is the initial stereochemistry of the oxime that primarily governs the outcome. stackexchange.com However, the acidic conditions often used for the rearrangement can sometimes cause isomerization (syn-anti equilibration) of the oxime before migration, leading to a mixture of products. wikipedia.orgambeed.com In unsymmetrical ketoximes, the preferential migration of an electron-rich group, such as a phenyl group over a substituted, electron-deficient one, has been observed. nih.gov

The Beckmann rearrangement is classically promoted by strong Brønsted or Lewis acids. jocpr.comnumberanalytics.com

Acid-Catalyzed Systems: A wide array of acidic reagents effectively catalyze the rearrangement. These function by protonating the oxime's hydroxyl group, converting it into a good leaving group (water), which facilitates the subsequent migration step. masterorganicchemistry.compw.live

Table 1: Common Acid Catalysts for Beckmann Rearrangement

| Catalyst | Type | Reference |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | wikipedia.orgnumberanalytics.com |

| Polyphosphoric Acid (PPA) | Brønsted Acid | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Lewis Acid/Halogenating Agent | wikipedia.orgnumberanalytics.com |

| Thionyl Chloride (SOCl₂) | Halogenating Agent | wikipedia.org |

| Cyanuric Chloride | Activating Agent | wikipedia.org |

| Metaboric Acid | Solid Acid | jocpr.com |

| Chlorosulfonic Acid | Brønsted Acid | ionike.com |

Transition Metal-Catalyzed Systems: In recent years, various transition metal-based catalysts have been developed to achieve the Beckmann rearrangement under milder conditions. These catalysts can activate the oxime hydroxyl group, often through coordination. For instance, a mercury(II) complex has been shown to catalyze the conversion of various acetophenone (B1666503) oximes to their corresponding N-phenylacetamides. nih.gov Similarly, zinc(II) has been used to catalyze a single-step protocol using hydroxylamine-O-sulfonic acid in water, providing an environmentally benign route to secondary amides. organic-chemistry.org Iron(II) acetate (B1210297) has also been employed in the reductive acetylation of oximes, showcasing a related transformation. orgsyn.org

The mechanism of the Beckmann rearrangement can be initiated by converting the oxime's hydroxyl group into a better leaving group than water. masterorganicchemistry.com This is often achieved by forming an oxime ester, such as an acetate or a sulfonate (e.g., tosylate). masterorganicchemistry.comwikipedia.org The rearrangement of these oxime esters can often proceed under neutral or milder conditions, sometimes spontaneously upon heating. illinois.edu

The key mechanistic step is the concerted migration of the anti-substituent as the leaving group departs, breaking the weak N-O bond. organic-chemistry.orgstackexchange.com This process avoids the formation of a highly unstable free nitrene. The migration leads to a stable nitrilium ion intermediate. This intermediate is then intercepted by a nucleophile, typically water present in the reaction medium, which attacks the electrophilic carbon. wikipedia.org A subsequent tautomerization of the resulting iminol yields the final, stable amide product. masterorganicchemistry.comambeed.com Computational studies on similar oximes, like acetone (B3395972) oxime, support a mechanism where the migration and the breaking of the N-O bond are concerted. wikipedia.org

Neber Rearrangement and Related Transformations

The Neber rearrangement is another important reaction of ketoximes, which converts them into α-amino ketones. wikipedia.org This transformation is often considered a competing side reaction to the Beckmann rearrangement. wikipedia.org The reaction proceeds through a distinct mechanistic pathway.

The first step involves the conversion of the oxime, such as this compound, into a good leaving group, typically an O-sulfonate like a tosylate, by reacting it with a sulfonyl chloride (e.g., tosyl chloride). wikipedia.org In the presence of a base, a carbanion is formed at the α-carbon. This carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution to form an intermediate known as an azirine. Subsequent hydrolysis of this azirine ring yields the final α-amino ketone product. wikipedia.orgnumberanalytics.com

Transformations at the Oxime Nitrogen

Beyond rearrangements, the nitrogen atom of the oxime functionality in this compound and its associated hydroxyl group can undergo several other important transformations.

Reduction to Amines: The oxime group can be reduced to a primary amine. Reagents like sodium metal or catalytic hydrogenation are effective for this purpose, converting the C=N-OH group into a CH-NH₂ group. wikipedia.org

Hydrolysis to Ketones: Oximes can be hydrolyzed back to their parent ketones. wikipedia.org This reaction is typically achieved by heating the oxime in the presence of an inorganic acid and serves as a deprotection strategy or can be an undesired side reaction during other acid-catalyzed processes like the Beckmann rearrangement. nih.govwikipedia.org

Reductive Acetylation: In a reaction mediated by iron(II) acetate, this compound can undergo reductive acetylation. This process transforms the oxime into N-(1-(4-bromophenyl)vinyl)acetamide, an enamide. orgsyn.org This demonstrates a unique reactivity pathway involving both the nitrogen and the adjacent carbon framework.

O-Alkylation/O-Acylation: The hydroxyl group on the oxime nitrogen can be functionalized through alkylation or acylation to form oxime ethers or esters. wikipedia.org These derivatives, such as the O-sulfonates used in the Neber rearrangement or the O-acyl derivatives used in some Beckmann rearrangements, are crucial intermediates that modulate the reactivity of the oxime. masterorganicchemistry.comwikipedia.org

O-Alkylation and O-Acylation Reactions for Oxime Ether and Ester Synthesis

The oxime functionality of this compound serves as a versatile handle for the synthesis of various derivatives, primarily through O-alkylation and O-acylation reactions to produce oxime ethers and esters, respectively. These transformations are crucial for modifying the compound's steric and electronic properties, which can be pivotal for its application in further synthetic endeavors.

O-Alkylation: The synthesis of oxime ethers from this compound typically involves the deprotonation of the oxime hydroxyl group with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions. Common bases include sodium hydride (NaH) and potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

O-Acylation: O-acylation introduces an acyl group to the oxime oxygen, forming an oxime ester. This is commonly achieved by reacting the oxime with an acyl chloride or anhydride in the presence of a base. For instance, (E)-acetophenone O-acetyl oxime can be synthesized by reacting acetophenone with hydroxylamine (B1172632) hydrochloride and pyridine (B92270), followed by treatment with acetic anhydride. orgsyn.org A detailed procedure for the acylation of this compound involves its reaction with acetic anhydride and acetic acid in THF. orgsyn.org This reaction ultimately leads to the formation of N-(1-(4-bromophenyl)vinyl)acetamide. orgsyn.org

The following table summarizes representative conditions for these transformations:

| Product Type | Reagents | Base | Solvent | Notes |

| Oxime Ether | Alkyl Halide (e.g., CH3I) | NaH | DMF | Reaction proceeds via an SN2 mechanism. |

| Oxime Ester | Acyl Chloride (e.g., CH3COCl) | Pyridine | CH2Cl2 | Pyridine acts as a nucleophilic catalyst and acid scavenger. |

| N-vinylacetamide | Acetic Anhydride, Acetic Acid | - | THF | Leads to N-(1-(4-bromophenyl)vinyl)acetamide. orgsyn.org |

Reduction Methodologies for Amine Synthesis

The reduction of the oxime group in this compound is a key transformation for the synthesis of the corresponding primary amine, 1-(4-bromophenyl)ethanamine. This amine is a valuable building block in medicinal chemistry and materials science. Various reduction methodologies have been developed, often employing catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Chemical Reduction: A variety of chemical reducing agents can be employed for the reduction of oximes. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) in combination with a Lewis acid or transition metal salt. For instance, a method for the nitrosation of styrenes to form oximes utilizes NaBH4 under hydrogen pressure in the presence of an iron(II) catalyst. researchgate.net Another approach involves the use of iron(II) acetate as a mild reducing agent. orgsyn.org

Below is a table comparing different reduction methods:

| Method | Reducing Agent/Catalyst | Solvent | Key Features |

| Catalytic Hydrogenation | H2, Pd/C | Ethanol (B145695) | High efficiency, but may require specialized equipment for handling hydrogen gas. |

| Chemical Reduction | LiAlH4 | THF | Powerful reducing agent, but requires careful handling due to its reactivity with protic solvents. |

| Chemical Reduction | NaBH4, Lewis Acid (e.g., TiCl4) | THF/Ethanol | Milder than LiAlH4, with improved selectivity. |

| Chemical Reduction | Iron(II) Acetate | THF | Offers mild reaction conditions and a simpler purification procedure. orgsyn.org |

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromine

The bromine atom on the phenyl ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of complex molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org In the context of this compound, the aryl bromine can be coupled with various aryl or vinyl boronic acids or their esters to generate biphenyl (B1667301) or styrenyl derivatives, respectively. nih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. nih.gov For instance, the coupling of aryl bromides can be achieved with low catalyst loadings using specific pincer ligands. nih.gov

A variety of boronic acids can be used in Suzuki-Miyaura coupling reactions with N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, tolerating a range of electron-donating and withdrawing functional groups. researchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | Biphenyl derivative |

| Vinylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane | Styrenyl derivative |

| 4-Methylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | Substituted biphenyl derivative |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl moiety at the 4-position of the phenyl ring of this compound.

The reaction mechanism is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, participates in a transmetalation step with the palladium complex. Subsequent reductive elimination affords the alkynylated product. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

| Alkyne | Catalyst System | Co-catalyst | Base | Product Type |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | Phenylalkynyl derivative |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | Silyl-protected alkynyl derivative |

| 1-Heptyne | Pd(OAc)2/XPhos | - (Copper-free) | Cs2CO3 | Heptynyl derivative |

Buchwald-Hartwig Amination and Other C-N Coupling Processes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to introduce various amino groups at the 4-position of the phenyl ring of this compound.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. nih.govbeilstein-journals.org

| Amine | Catalyst System | Base | Solvent | Product Type |

| Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | Morpholinyl-substituted derivative |

| Aniline | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | Diphenylamine derivative |

| Benzylamine | PdCl2(dppf) | K3PO4 | DMF | Benzylamino-substituted derivative |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction can be utilized to introduce a vinyl group at the 4-position of the phenyl ring of this compound, leading to the formation of styrenyl derivatives.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org

| Alkene | Catalyst System | Base | Solvent | Product Type |

| Styrene | Pd(OAc)2 | Triethylamine | DMF | Stilbene derivative |

| Methyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | Cinnamate derivative |

| Ethylene | PdCl2(dppf) | NaOAc | NMP | Vinyl-substituted derivative |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. In the case of this compound, the bromine atom serves as a leaving group that can be displaced by various nucleophiles. The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the aromatic ring, which is influenced by the substituents present.

The acetoxime group [-C(CH₃)=NOH] at the para-position to the bromine atom plays a crucial role in the ring's reactivity. While it is not as strongly electron-withdrawing as a nitro group, which is a classic activating group for SNAr, its electronic influence can still facilitate the reaction under appropriate conditions. The reaction generally proceeds via a two-step addition-elimination mechanism involving a transient, negatively charged Meisenheimer complex. However, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism. libretexts.orgnih.gov

Direct SNAr reactions on this compound with common nucleophiles such as amines or alkoxides require forcing conditions due to the moderate activation provided by the acetoxime group. A more contemporary and versatile approach to achieving the net result of SNAr, particularly for C-N bond formation, involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods are highly tolerant of various functional groups and often proceed under milder conditions with greater efficiency than traditional SNAr. For instance, coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base would yield the corresponding 4-amino-substituted oxime derivative.

A potential SNAr-type transformation is the synthesis of 4-aminoacetophenone oxime. nih.gov While often synthesized from 1-(4-aminophenyl)ethanone, a pathway from this compound via amination represents a direct application of substitution on the aromatic ring.

| Reaction Type | Reagents/Catalysts | Product Type | Notes |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 1-(4-(Dialkylamino)phenyl)ethanone oxime | A modern catalytic equivalent to classical SNAr for C-N bond formation. |

| Ammonolysis | Ammonia source (e.g., NH₃ or NH₄OH), Copper catalyst (optional) | 1-(4-Aminophenyl)ethanone oxime | A classical SNAr reaction that may require high temperature and pressure. |

This table represents plausible transformations based on established chemical principles for aryl bromides.

Radical Reactions and Reductive Pathways

The dual functionality of this compound also opens avenues for transformations involving radical intermediates and various reduction protocols. These pathways can selectively target either the oxime group, the carbon-bromine bond, or both.

Reductive Pathways

A significant reductive pathway for ketoximes is their conversion to N-acetyl enamides, which are valuable precursors for chiral amines. One established method is the reductive acetylation of this compound using iron(II) acetate. orgsyn.org This process is believed to involve the reduction of the oxime to an imine intermediate, which is then trapped by acetylation with acetic anhydride to yield the stable enamide product. This method is advantageous for its cost-effectiveness and tolerance of functionalities like the aryl bromide. orgsyn.org

The detailed procedure involves treating the oxime with iron(II) acetate in the presence of acetic anhydride and acetic acid. orgsyn.org

| Reactant | Reagents | Product | Yield | Reference |

| This compound | Iron(II) acetate, Acetic anhydride, Acetic acid, THF | N-(1-(4-Bromophenyl)vinyl)acetamide | 77-80% | orgsyn.org |

Another reductive pathway targets the carbon-bromine bond. The dehalogenation of aryl halides can be achieved using radical chemistry, for example, with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org In this chain reaction, the tributyltin radical abstracts the bromine atom to form a new carbon-centered radical on the aromatic ring, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, 1-phenylethanone oxime.

Radical Reactions

The oxime functional group itself is a precursor to iminoxyl radicals under oxidative conditions. nih.gov These radicals can participate in various synthetic transformations. For example, the oxidation of an oxime with an agent like manganese(III) acetate or a KMnO₄/Mn(OAc)₃ system can generate an iminoxyl radical. nih.gov This reactive intermediate can then undergo intramolecular cyclization if a suitable C-H bond is available, or participate in intermolecular coupling reactions. nih.govresearchgate.net While specific examples starting from this compound are not detailed in the provided literature, the general principle suggests that its iminoxyl radical could be generated and utilized in C-O or C-C bond-forming reactions. nih.gov

Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl Ethanone Oxime

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the geometry and electronic landscape of 1-(4-Bromophenyl)ethanone oxime.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process, called geometry optimization, identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8BrNO | sigmaaldrich.comnih.govchemicalbook.comchemicalbook.com |

| Molecular Weight | 214.06 g/mol | chemicalbook.comnih.gov |

| CAS Number | 5798-71-0 | chemicalbook.comorgsyn.orgchemsrc.com |

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netwuxibiology.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring and the oxime group, reflecting the regions of higher electron density. The LUMO, conversely, would be distributed over the molecule, indicating potential sites for nucleophilic attack.

A quantitative analysis of the HOMO-LUMO gap would allow for predictions of the molecule's behavior in various chemical reactions. While specific energy values for this compound are not available in the reviewed literature, the conceptual framework of FMO theory is essential for understanding its reactivity. wuxibiology.com

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available in search results |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen and nitrogen atoms of the oxime group, highlighting their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The bromophenyl ring would display a more complex potential distribution due to the interplay of the electron-withdrawing bromine atom and the delocalized π-system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its conformational landscape. This involves identifying the different stable conformations of the molecule and the energy barriers between them. A key aspect to investigate would be the rotation around the C-C bond connecting the phenyl ring and the ethanone (B97240) moiety, as well as the C=N bond of the oxime.

Furthermore, MD simulations are instrumental in studying the effect of solvents on the structure and behavior of a molecule. By explicitly including solvent molecules in the simulation, one can observe how they interact with the solute and influence its conformation and reactivity. For instance, in a polar solvent, the solvent molecules would form hydrogen bonds with the oxime group, which could affect its properties and reaction pathways.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products.

For reactions involving this compound, such as its formation from 1-(4-bromophenyl)ethanone and hydroxylamine (B1172632) orgsyn.org, or its rearrangement (e.g., the Beckmann rearrangement) wikipedia.orglibretexts.org, transition state modeling can provide detailed mechanistic insights. These calculations can determine the activation energy of the reaction, which is related to the reaction rate, and can help to understand the stereoselectivity of the reaction. For example, in a Beckmann rearrangement, computational modeling can predict which group attached to the oxime carbon is more likely to migrate. wikipedia.org

QSPR (Quantitative Structure-Property Relationship) Theoretical Frameworks for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. iosrjournals.org These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a series of related oximes or aromatic ketones, a QSPR model could be developed to predict their reactivity in a particular reaction. iosrjournals.orgnih.gov The model would use various descriptors, such as electronic (e.g., HOMO-LUMO gap, partial charges), steric (e.g., molecular volume, surface area), and topological descriptors, to quantify the structural features of the molecules. Once a statistically robust model is established, it can be used to predict the reactivity of new, unsynthesized compounds. While no specific QSPR studies for this compound were found in the literature, the theoretical framework of QSPR offers a valuable approach for the rational design of new molecules with desired properties. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(4-Bromophenyl)ethanone oxime in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

While 1D NMR spectra provide fundamental information, 2D NMR experiments are crucial for the unambiguous assignment of complex structures.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the molecule. For this compound, this would primarily show correlations between the aromatic protons on the bromophenyl ring, confirming their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals of the aromatic ring by linking them to their attached, and already assigned, protons. For instance, the proton at a specific chemical shift would show a cross-peak with the carbon atom it is directly attached to.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbon atom bonded to the bromine, which have no directly attached protons. Correlations would be expected between the methyl protons and the imine carbon, as well as between the aromatic protons and the carbons of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is key for determining the stereochemistry of the oxime. It identifies atoms that are close in space, regardless of their bonding connectivity. For this compound, a NOESY experiment would show a cross-peak between the methyl protons and the aromatic protons on the same side of the C=N double bond, which is crucial for assigning the E or Z configuration of the oxime. core.ac.uk

The following table summarizes the 1D NMR data for this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| ¹H | DMSO-d₆ | 11.33 | s | N-OH | mdpi.com | |

| 7.63-7.55 | m | Aromatic H | mdpi.com | |||

| 2.13 | s | CH₃ | mdpi.com | |||

| ¹H | CDCl₃ | 9.10 | br s | N-OH | nih.gov | |

| 7.50-7.20 | m | Aromatic H | nih.gov | |||

| 2.25 | s | CH₃ | nih.gov | |||

| ¹³C | DMSO-d₆ | 152.09 | C=N | mdpi.com | ||

| 136.14 | Aromatic C-C=N | mdpi.com | ||||

| 131.30 | Aromatic C-H | mdpi.com | ||||

| 127.57 | Aromatic C-H | mdpi.com | ||||

| 121.94 | Aromatic C-Br | mdpi.com | ||||

| 11.36 | CH₃ | mdpi.com | ||||

| ¹³C | CDCl₃ | 157.1 | C=N | nih.gov | ||

| 136.8 | Aromatic C-C=N | nih.gov | ||||

| 132.7 | Aromatic C-H | nih.gov | ||||

| 130.1 | Aromatic C-H | nih.gov | ||||

| 127.0 | Aromatic C-Br | nih.gov | ||||

| 15.9 | CH₃ | nih.gov |

Solid-State NMR Applications

While solution-state NMR provides data on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. For this compound, ssNMR could be particularly useful for:

Polymorph and Isomer Identification: Different crystalline forms (polymorphs) or the presence of E and Z isomers in the solid state would give rise to distinct ssNMR spectra due to differences in crystal packing and molecular conformation. researchgate.netnih.gov

Studying Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the oxime hydroxyl group, which are critical in defining the crystal lattice. researchgate.net

Characterizing Amorphous Content: In cases where the material is not perfectly crystalline, ssNMR can be used to characterize the structure and dynamics of the amorphous regions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing.researchgate.net

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and the arrangement of molecules in the crystal lattice.

For (E)-1-(4-Bromophenyl)ethanone oxime, a crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 902848. researchgate.net The analysis of this crystal structure reveals:

Absolute Stereochemistry: The data confirms the (E)-configuration of the oxime, where the hydroxyl group and the phenyl ring are on opposite sides of the C=N double bond.

Molecular Conformation: The phenyl ring and the oxime group are nearly coplanar, which allows for electronic conjugation between the aromatic system and the C=N bond.

Crystal Packing: The molecules in the crystal lattice are held together by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. This head-to-tail hydrogen bonding arrangement leads to the formation of infinite chains of molecules. These chains are further packed together through weaker van der Waals interactions.

The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's structure in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies.nih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) (KBr) | Assignment | Reference |

| O-H stretch | 3285 | Hydrogen-bonded hydroxyl group | nih.gov |

| C-H stretch (aromatic) | 3058, 3037 | Aromatic C-H bonds | nih.gov |

| C-H stretch (aliphatic) | 2922 | Methyl group C-H bonds | nih.gov |

| C=N stretch | 1612 | Imine group | nih.gov |

| C=C stretch (aromatic) | 1518, 1442 | Aromatic ring | nih.gov |

| C-N stretch | 1318 | Carbon-nitrogen bond | nih.gov |

| N-O stretch | 927 | Nitrogen-oxygen bond | nih.gov |

| C-Br stretch | ~700-500 | Carbon-bromine bond | nih.gov |

The broadness and position of the O-H stretching band around 3285 cm⁻¹ are indicative of strong intermolecular hydrogen bonding in the solid state, which is consistent with the crystal structure data. nih.gov The various bands in the fingerprint region (below 1500 cm⁻¹) are characteristic of the entire molecule and can be used for identification purposes.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis.mdpi.comorgsyn.org

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) of this compound provides a highly accurate mass measurement, which allows for the determination of its molecular formula. The calculated mass for the protonated molecule [M+H]⁺, C₈H₉BrNO, is 213.9862, and the experimentally found value is 213.9857, confirming the elemental composition. mdpi.com

The electron ionization (EI) mass spectrum of 1-(4-Bromophenyl)ethanone, the precursor to the oxime, shows a prominent molecular ion peak and characteristic fragmentation patterns. orgsyn.org For the oxime, the fragmentation would be expected to follow pathways common to acetophenone (B1666503) oximes. The primary fragmentation processes would likely involve:

α-cleavage: Cleavage of the bond between the imine carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z [M-15]⁺.

Cleavage of the N-O bond: This can lead to the formation of various fragment ions.

Fragmentation of the aromatic ring: Loss of Br• or HBr can occur.

McLafferty Rearrangement: While less common for aromatic oximes without a γ-hydrogen, it is a potential fragmentation pathway to consider in related structures.

Applications As a Synthetic Building Block and Ligand in Catalysis

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

The oxime moiety is a gateway to forming various nitrogen-based ring systems, which are core structures in many pharmaceuticals and functional materials.

Derivatives of 1-(4-Bromophenyl)ethanone oxime are effective precursors for the synthesis of highly functionalized aziridines. For instance, (Z/E)-2-bromo-1-(4-bromophenyl)ethanone O-methyl oxime, a derivative of the parent oxime, reacts with organozinc reagents like allylzinc bromide to produce substituted allyl-aziridines. rsc.org This reaction proceeds by transferring the supernatant of the organozinc reagent to a flask containing the oxime derivative, followed by stirring under a nitrogen atmosphere. rsc.org The resulting aziridines are valuable chiral building blocks for more complex molecules.

Oxaziridines, three-membered rings containing oxygen, nitrogen, and carbon, can be synthesized through the oxidation of imines, which are closely related to and can be derived from oximes. wikipedia.orgnih.gov These strained heterocycles are useful as specialized reagents for enantioselective oxidations and aminations. wikipedia.org While the direct conversion of this compound to an oxaziridine (B8769555) is not extensively detailed, the general synthetic pathway involves the oxidation of the corresponding imine with reagents like meta-chloroperoxybenzoic acid (mCPBA). nih.gov

The synthesis of substituted pyridines can be achieved through a palladium-catalyzed Heck-type reaction involving O-acetylated ketoximes and allylic alcohols. rsc.org This method allows for the construction of the pyridine (B92270) ring with a variety of functional groups under mild conditions. rsc.org The proposed mechanism involves the oxidative addition of the oxime's C=N-OAc bond to a palladium(0) complex, forming an alkylideneamino-palladium(II) species that facilitates carbon-carbon bond formation. rsc.org This protocol is applicable to ketoximes like this compound for creating highly substituted pyridine derivatives.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond simple heterocycles, this compound is a key intermediate in multi-step syntheses of more elaborate molecules.

A notable application is its use in the synthesis of N-(1-(4-bromophenyl)vinyl)acetamide. orgsyn.org This transformation is achieved through a reductive acetylation process mediated by iron(II) acetate (B1210297), where the oxime is treated with acetic anhydride (B1165640) and acetic acid in the presence of iron dust. orgsyn.org The product is a functionalized enamide, a valuable motif in organic synthesis.

Furthermore, the core structure of this compound is incorporated into more complex bioactive molecules. Research has been conducted on derivatives such as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime and (E)-2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime for their potential therapeutic properties, including immunosuppressive activities. nih.govnih.gov The synthesis of these complex structures often begins with precursors related to 1-(4-bromophenyl)ethanone. For example, the synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime involves reacting 2-bromo-1-(4-bromophenyl)ethanone with 2-methyl-4-nitro-1H-imidazole, followed by oximation with hydroxylamine (B1172632) hydrochloride. researchgate.net

| Starting Material | Reagents | Product | Application |

| This compound | Iron dust, Acetic Anhydride, Acetic Acid | N-(1-(4-Bromophenyl)vinyl)acetamide | Synthesis of enamides. orgsyn.org |

| 2-Bromo-1-(4-bromophenyl)ethanone | 1. 2-Methyl-4-nitro-1H-imidazole 2. Hydroxylamine hydrochloride | 1-(4-Bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | Synthesis of complex imidazole (B134444) derivatives. researchgate.net |

| (Z/E)-2-bromo-1-(4-bromophenyl)ethanone O-methyl oxime | Allylzinc bromide | 2-(4-bromophenyl)-1-methoxy-2-allyl-aziridine | Synthesis of functionalized aziridines. rsc.org |

Role in the Design and Development of Chiral Auxiliaries

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. While certain oxime derivatives, particularly N-sulfonyloxaziridines derived from camphor (B46023) (camphorsulfonyloxaziridines), have been successfully employed as chiral reagents for asymmetric hydroxylations in major synthetic endeavors like the total synthesis of Taxol, specific documented use of this compound itself as a chiral auxiliary is not prominent in the literature. wikipedia.org The potential exists for developing chiral ligands or auxiliaries from this scaffold, but its application in this specific role is not yet widely established.

Ligand Design in Transition Metal Catalysis

The nitrogen atom of the oxime group can coordinate with transition metals, making oximes and their derivatives valuable ligands in catalysis.

This compound and related structures serve as effective ligands and directing groups in palladium-catalyzed reactions. researchgate.net The oxime moiety can act as a directing group to guide the palladium catalyst to a specific C-H bond, enabling site-selective functionalization. acs.orgresearchgate.net This strategy has been employed in reactions like the ortho C-H hydroxylation of arenes, where an oxime ether directs the palladium catalyst to hydroxylate the adjacent position. acs.org

Furthermore, 1-(4-bromophenyl)ethanone oximes can undergo cyclopalladation, where the palladium metal inserts into a C-H bond of the aromatic ring to form a stable palladacycle. researchgate.net These palladacycles are effective catalysts for various cross-coupling reactions. researchgate.net Oxime-based ligands, such as phosphino-oxime ligands, have been used to create palladium(II) complexes that catalyze the rearrangement of aldoximes to primary amides or their dehydration to nitriles. rsc.org

| Catalytic Reaction | Role of Oxime | Catalyst System | Outcome |

| C-H Hydroxylation | Directing Group | Pd(OAc)₂, Oxone | Ortho-hydroxylation of arenes. acs.org |

| Rearrangement of Aldoximes | Ligand (Phosphino-oxime) | Palladium(II) complexes | Conversion of aldoximes to primary amides. rsc.org |

| Cross-Coupling Reactions | Precursor to Palladacycle | Cyclopalladated oxime complexes | Catalyzes various cross-coupling reactions. researchgate.net |

Coordination Chemistry of Oxime Derivatives

The field of coordination chemistry has long recognized the versatility of oximes as ligands. These organic compounds, characterized by the R1R2C=NOH functional group, are capable of forming stable complexes with a wide array of metal ions. The coordination can occur through the nitrogen atom, the oxygen atom, or in a bridging fashion, leading to a rich and diverse structural chemistry. This versatility has rendered oxime-based metal complexes subjects of intense study for their potential applications in catalysis, materials science, and analytical chemistry. researchgate.netacs.org

This compound, also known as p-bromoacetophenone oxime, serves as a noteworthy example within this class of ligands. While extensive research on the coordination complexes of many oxime derivatives has been published, specific studies focusing solely on the coordination behavior of this compound are less common in the available literature. However, by examining the broader context of oxime chemistry and related compounds, its potential as a ligand can be thoroughly understood.

Oximes are ambidentate nucleophiles, meaning they can react at more than one site, and this property extends to their coordination behavior. acs.org The nitrogen atom of the oxime group possesses a lone pair of electrons, making it a primary site for coordination to a metal center. Additionally, the oxygen atom of the hydroxyl group can also participate in bonding, particularly upon deprotonation to form an oximato ligand. This dual-coordination capability allows for the formation of chelate rings, which enhance the stability of the resulting metal complexes.

Research into the coordination chemistry of similar acetophenone (B1666503) oximes and related thiosemicarbazone derivatives reveals that the presence of a para-substituted phenyl ring, such as the p-bromophenyl group in this case, does not sterically hinder the formation of metal complexes. ijpsr.com In fact, the electronic properties of the substituent can influence the electron density on the oxime moiety, thereby modulating the stability and reactivity of the metal complexes.

The synthesis of metal complexes with oxime ligands is typically achieved by reacting the oxime with a metal salt in a suitable solvent. researchgate.netdergipark.org.tr The resulting complexes can adopt various geometries, including square-planar, tetrahedral, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, studies on other oxime-containing Schiff base ligands have reported the formation of both mononuclear and dinuclear complexes with transition metals such as Cu(II), Ni(II), and Zn(II). dergipark.org.tr

The structural characteristics of the free ligand, this compound, have been established through X-ray crystallography. The availability of this structural data, including bond lengths and angles, is foundational for predicting and understanding how the ligand will arrange itself around a metal center upon coordination. nih.gov

While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of oxime-metal complexes has shown promise in various catalytic transformations. For example, nickel-catalyzed asymmetric hydrogenation of oximes has been reported, highlighting the potential for these complexes in stereoselective synthesis. nih.gov The presence of the bromine atom on the phenyl ring could also open up possibilities for post-synthetic modification of the complexes through cross-coupling reactions, further expanding their potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol nih.gov |

| Appearance | Solid |

| Isomeric Forms | (E) and (Z) isomers |

| XLogP3 | 2.6 nih.gov |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Continuous Manufacturing

The adoption of flow chemistry and continuous manufacturing processes for the synthesis and transformation of oximes, including 1-(4-Bromophenyl)ethanone oxime, is a significant area of emerging research. researchgate.netasymchem.com Continuous flow systems offer numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. asymchem.com For instance, high-temperature reactions that are often challenging to control in batch reactors can be efficiently and safely managed in continuous flow setups. researchgate.net This is particularly relevant for transformations involving oximes, which can sometimes require elevated temperatures to achieve desired reactivity. researchgate.net

The industrial-scale production of oximes and their derivatives, such as the multi-ton per year synthesis of caprolactam (a precursor to Nylon-6), highlights the importance of efficient and scalable manufacturing processes. nih.gov Continuous flow technology is well-suited to meet these demands, offering the potential for "end-to-end" continuous processes from reaction to workup and purification. asymchem.com Research in this area is focused on developing robust and efficient flow protocols for various oxime transformations, including their synthesis and subsequent functionalization. researchgate.net The ability to safely handle potentially hazardous reagents and intermediates in a closed-loop system is another key driver for the integration of flow chemistry in this field. asymchem.com

Chemo- and Biocatalytic Approaches to Functionalization

The functionalization of this compound through chemo- and biocatalytic methods is a rapidly evolving field, offering pathways to valuable chiral amines and other complex molecules. researchgate.netnih.govwiley.com

Biocatalysis is at the forefront of this research, with enzymes like oxidoreductases showing great promise for the asymmetric synthesis of chiral amines from oximes. researchgate.netnih.gov Ene-reductases (ERs), for example, have been discovered to reduce the C=N bond of oximes, a previously unknown enzymatic activity. nih.gov This promiscuous reactivity opens up new avenues for the biocatalytic production of amines, which are crucial building blocks in the pharmaceutical industry. nih.govnih.gov Researchers are actively exploring the use of various enzymes, including amine dehydrogenases (AmDHs) and imine reductases (IREDs), to catalyze the stereoselective reduction of oximes. researchgate.netnih.govmdpi.com The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency and sustainability of these synthetic routes. nih.gov

Chemocatalysis also plays a vital role in the functionalization of the bromo- and oxime moieties. The bromine atom serves as a versatile handle for a wide range of transformations, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups. researchgate.netfiveable.me This versatility is crucial for the rapid exploration of chemical space and the synthesis of novel compounds with desired properties. researchgate.net The development of new catalytic systems that can selectively activate and transform the bromo group in the presence of the oxime functionality is an active area of research.

Advanced Materials Science Applications

The unique properties of the oxime group are being increasingly recognized for their utility in materials science, paving the way for the development of advanced functional materials. nsf.govresearchgate.net Oximes can be incorporated into polymers to create dynamic materials with tunable properties. rsc.org The reversible nature of the oxime linkage can be exploited to design self-healing polymers and hydrogels. rsc.org

The presence of the bromo-phenyl group in this compound offers additional opportunities for creating functional materials. This group can be used as a point of attachment for polymerization or for post-polymerization modification, allowing for the synthesis of polymers with specific electronic, optical, or thermal properties. For example, bromo-substituted aromatic compounds are known to be valuable precursors in the synthesis of various functional polymers. fiveable.me

Furthermore, oximes and their derivatives are being investigated for their potential in other materials science applications, such as in the creation of nanomaterials and as components of energetic materials. nsf.govnumberanalytics.com The ability to tailor the properties of these materials by modifying the structure of the oxime precursor makes this a promising area for future research.

Development of Novel Synthetic Transformations Facilitated by the Oxime and Bromo Functionalities

The dual functionality of this compound provides a rich platform for the development of novel synthetic transformations. The interplay between the oxime and the bromo group can lead to unique reactivity patterns and the formation of complex molecular architectures.

The oxime functionality is a versatile precursor for the generation of iminyl radicals, which can participate in a variety of cyclization and addition reactions to form nitrogen-containing heterocycles. nsf.govnih.gov Recent advancements have focused on developing milder methods for generating these radicals, such as through photoredox catalysis. nsf.gov The oxime group can also undergo rearrangements, like the Beckmann rearrangement, to produce amides, which are valuable intermediates in organic synthesis. vedantu.com

The bromo functionality is a key player in a multitude of organic reactions. acs.orgnih.gov It serves as an excellent leaving group in nucleophilic substitution reactions and is a common coupling partner in transition metal-catalyzed cross-coupling reactions. researchgate.netfiveable.me This allows for the introduction of a wide range of substituents onto the aromatic ring, providing access to a diverse library of compounds. The development of new catalytic methods that can selectively functionalize the C-Br bond in the presence of the oxime group is a key area of interest. researchgate.net

The combination of these two reactive sites in a single molecule allows for the design of tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. This can lead to a significant increase in molecular complexity in a highly efficient manner.

Mechanistic Studies on Less Explored Reactivity Patterns

While the fundamental reactivity of oximes and aryl bromides is well-established, there are still less explored reactivity patterns of this compound that warrant further mechanistic investigation. Understanding the intricate details of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methods.

One area of interest is the study of the electronic interplay between the oxime and the bromo-substituted ring . The electron-withdrawing nature of the bromo group can influence the reactivity of the oxime functionality, and vice versa. Detailed mechanistic studies, employing both experimental techniques and computational modeling, can provide valuable insights into these effects.